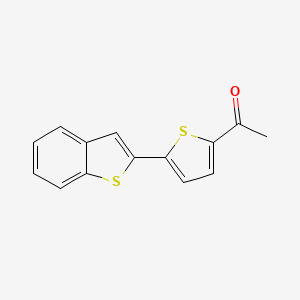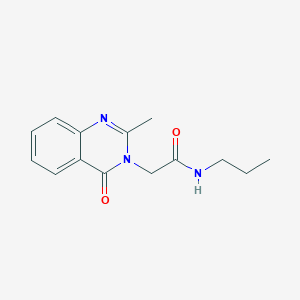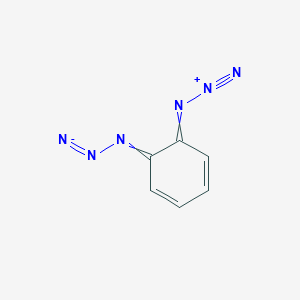
Benzene, diazido-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, diazido- is an organic compound characterized by the presence of two azido groups (-N₃) attached to a benzene ring. This compound is part of the broader class of diazo compounds, which are known for their high reactivity and versatility in organic synthesis. The azido groups make benzene, diazido- particularly interesting for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzene, diazido- can be synthesized through several methods. One common approach involves the diazotization of aniline derivatives followed by azidation. This process typically requires the use of nitrous acid to convert the amine group into a diazonium salt, which is then treated with sodium azide to introduce the azido groups .
Industrial Production Methods: While specific industrial production methods for benzene, diazido- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety measures due to the explosive nature of azido compounds.
Análisis De Reacciones Químicas
Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride, ethanol.
Cycloaddition: Copper(I) catalysts, solvents like water or ethanol.
Major Products:
Substitution: Various substituted benzene derivatives.
Reduction: Benzene diamine.
Cycloaddition: Benzene triazole derivatives.
Aplicaciones Científicas De Investigación
Benzene, diazido- has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of benzene, diazido- primarily involves the reactivity of the azido groups. Upon exposure to UV light or heat, the azido groups can generate highly reactive nitrene species. These nitrenes can insert into C-H bonds, facilitating the formation of new covalent bonds. This property is particularly useful in photoaffinity labeling, where the compound can covalently bind to target proteins upon activation .
Comparación Con Compuestos Similares
Diazomethane: Another diazo compound, but with a simpler structure (CH₂N₂).
Ethyl diazoacetate: Contains an ester group, making it useful in different synthetic applications.
Diazirines: Compounds with a three-membered ring structure containing two nitrogen atoms.
Uniqueness: Benzene, diazido- is unique due to its dual azido groups attached to an aromatic ring, providing a combination of stability and high reactivity. This makes it particularly versatile for various chemical transformations and applications in scientific research.
Propiedades
Número CAS |
1008-99-7 |
|---|---|
Fórmula molecular |
C6H4N6 |
Peso molecular |
160.14 g/mol |
Nombre IUPAC |
[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |
InChI |
InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |
Clave InChI |
IKLDJIXGIQCFFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



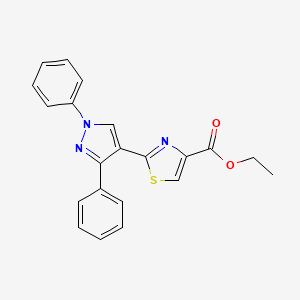
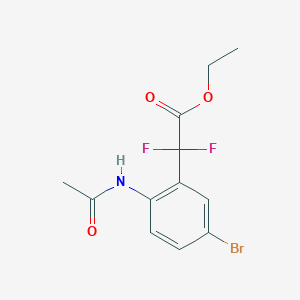
![(2-Chloro-2,2-difluoroethyl)[(4-methylphenyl)methyl]amine](/img/structure/B14138050.png)
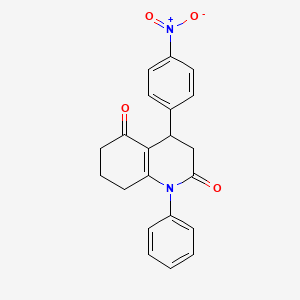
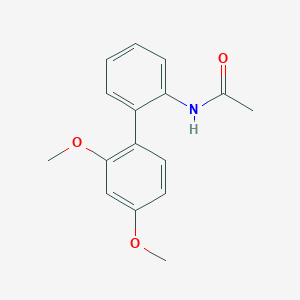
![4-{(E)-[(4-methylphenyl)imino]methyl}benzoic acid](/img/structure/B14138071.png)
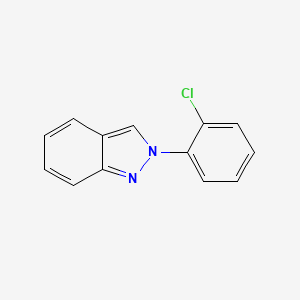
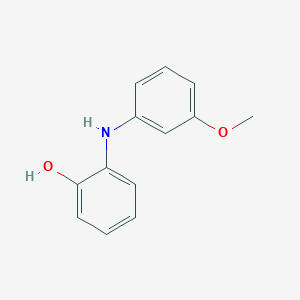

![5-Methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14138102.png)
